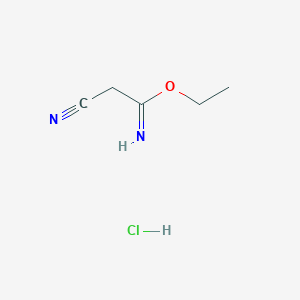

Ethyl 2-cyanoacetimidate hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Ethyl 2-cyanoacetimidate hydrochloride is a chemical compound used in organic chemistry as an intermediate in the synthesis of other compounds. It has a molecular formula of C5H9ClN2O and a molecular weight of 148.59 g/mol .

Synthesis Analysis

The synthesis of this compound can be carried out in several ways. One of the most versatile and economical methods involves the treatment of various substituted aryl or heteryl amines with alkyl cyanoacetates, using different reaction conditions to yield cyanoacetamide derivatives .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more .Chemical Reactions Analysis

Cyanoacetohydrazides, which are similar to this compound, can act as both an N- and C-nucleophile. Upon treatment with various reactants, attack can take place at five possible sites . The reaction mechanism includes formation of ethyl 2-benzoylmethylene-3-cyano-4-oxo-4-hydrazinobutanoate from cyanoacetohydrazide and ethyl benzoylpyruvate, which then undergoes intramolecular ring closure by attack of NH2 group on nitrile group to give intermediate .Physical and Chemical Properties Analysis

This compound appears as a white solid . It is soluble in water and common organic solvents . The compound has a melting point of 104 °C .Aplicaciones Científicas De Investigación

Peptide Synthesis and Racemization Suppression Ethyl 2-hydroximino-2-cyanoacetate, a derivative of Ethyl 2-cyanoacetimidate hydrochloride, has been utilized in peptide synthesis. It's effective in suppressing racemization, a critical aspect in peptide synthesis, ensuring the retention of chirality in the peptides being synthesized (Itoh, 1973).

Synthesis of Pyrazines Ethyl ethoxycarbonylacetimidate hydrochloride, another derivative, plays a role in the synthesis of pyrazines, which are important in various chemical reactions. This compound transforms into ethyl 2-amidino-2-aminoacetate dihydrochloride, leading to the creation of ethyl 3-aminopyrazine-2-carboxylates (Keir, Maclennan, & Wood, 1978).

Protein Research Ethyl chloroacetimidate, a related compound, has been proposed as a bifunctional protein reagent. It exhibits selective reactivity towards thiols and amines, making it a valuable tool in protein chemistry and for studying protein structures (Olomucki & Diopoh, 1972).

Beckmann Fission Reaction Ethyl acetimidate hydrochloride is involved in the Beckmann fission reaction of dimeric 2-aminocyclohexanone oxime, leading to the formation of specific organic compounds like 2-(4-cyanobutyl)-4,5,6,7-tetrahydrobenzimidazole (Sato, Imamura, & Kitano, 1984).

Synthesis of Novel Pyrrole Derivatives Ethyl 2-chloroacetoacetate, a related compound, is used in creating a variety of pyrrole derivatives, which have significant applications in chemical synthesis and pharmaceutical research (Dawadi & Lugtenburg, 2011).

Antiviral and Antibacterial Agents Synthesis Ethyl 2-cyanoacetate is a key component in synthesizing compounds with anti-hepatitis C viral, anti-SARS, and anti-HIV-1 integrase activities. This highlights its importance in the development of new antiviral and antibacterial agents (Rong et al., 2012).

Synthesis of Heterocyclic Compounds with Antibacterial Properties Ethyl {[4-N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenylazo}cyanoacetate is used in producing various heterocyclic compounds, which have shown promising antibacterial properties (Azab, Youssef, & El-Bordany, 2013).

Safety and Hazards

Propiedades

IUPAC Name |

ethyl 2-cyanoethanimidate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-2-8-5(7)3-4-6;/h7H,2-3H2,1H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMXADXYSYVKRJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)CC#N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-(dimethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)-4-(phenylsulfonyl)butanamide hydrochloride](/img/structure/B2926592.png)

![10-(4-fluorophenyl)-2,3,7,10-tetrahydro[1,4]dioxino[2,3-g]furo[3,4-b]quinolin-9(6H)-one](/img/structure/B2926593.png)

![1-(furan-2-carbonyl)-N,N-dimethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2926608.png)

![5-(6-Ethyl-5-fluoropyrimidin-4-yl)-3a,4,6,6a-tetrahydropyrrolo[3,4-c]pyrrole-1,3-dione](/img/structure/B2926609.png)